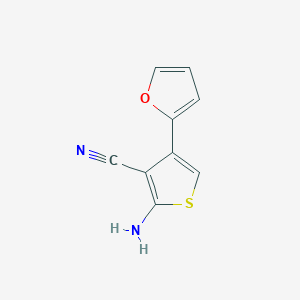

2-氨基-4-(2-呋喃基)噻吩-3-腈

描述

“2-Amino-4-(2-furyl)thiophene-3-carbonitrile” is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .

Synthesis Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Chemical Reactions Analysis

The Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, has been used to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .科学研究应用

噻吩衍生物的合成与应用

噻吩衍生物,包括 2-氨基-4-(2-呋喃基)噻吩-3-腈等化合物,因其在药物化学和材料科学中的广泛应用而受到广泛研究。这些化合物是含有硫作为杂原子的芳香五元环,已在各种具有显着生物活性的天然和合成化合物中发现。噻吩衍生物由于其抗菌、抗癌、抗寄生虫、抗炎和抗高血压活性而表现出广泛的应用。它们构成了市场上几种知名药物的基础,例如头孢西丁和雷替曲塞。除了药物化学外,噻吩衍生物还因其电子性质而用于有机材料,作为有机合成中的中间体,并在农用化学品、香料和染料中得到应用。噻吩衍生物的合成已经显着发展,对已建立的方法进行了修改和改进,并开发了新颖的合成方法。这种演变突出了该化合物在天然产物合成和药物合成中的应用的多功能性,表明人们对其应用的兴趣和创新将持续存在 (Xuan, 2020)。

用于降解的高级氧化工艺

含氮化合物的降解(例如基于噻吩结构的化合物)是一个重大问题,因为它们对常规降解过程具有抗性。高级氧化工艺 (AOP) 已显示出矿化这些化合物的有效性,提高了水和环境修复处理方案的效率。AOP 为解决全球关注的水中存在有毒和有害氨基化合物及其降解产物提供了有希望的方法。这些工艺对难降解的含氮化合物特别有效,提供了一条在优化条件下有效降解它们的途径,这可以产生高效的降解结果 (Bhat & Gogate, 2021)。

作用机制

Target of Action

The primary target of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the Enoyl-ACP Reductase Receptor . This receptor plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many pathogenic bacteria .

Mode of Action

The compound interacts with its target receptor by binding to the active site, thereby inhibiting the function of the receptor . This interaction results in the disruption of the fatty acid synthesis pathway, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the fatty acid synthesis pathway . By inhibiting the Enoyl-ACP Reductase Receptor, the compound disrupts this pathway, leading to downstream effects such as the inhibition of bacterial growth .

Pharmacokinetics

The compound’sAbsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were compared with the standard drug isoniazid

Result of Action

The primary result of the action of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components for their survival, leading to their eventual death .

属性

IUPAC Name |

2-amino-4-(furan-2-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZLMAJFIXAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

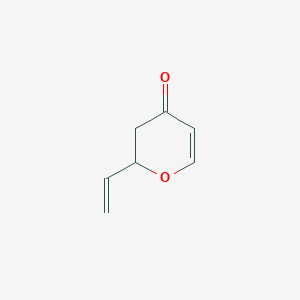

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)

![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)

amine](/img/structure/B3286107.png)

![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)

![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B3286152.png)

![2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B3286161.png)